1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene
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Overview
Description
1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine atoms and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene typically involves the bromination of 2-(3-bromopropyl)-4-(methylsulfanyl)benzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and maintenance of specific temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the methylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds or reduced methylsulfanyl derivatives.
Scientific Research Applications
1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
1-Bromo-2-(3-bromopropyl)benzene: Lacks the methylsulfanyl group, resulting in different chemical properties.
2-Bromo-4-(methylsulfanyl)benzene: Lacks the 3-bromopropyl group, affecting its reactivity and applications.
4-(Methylsulfanyl)benzene: Lacks both bromine atoms, leading to distinct chemical behavior.
Uniqueness: 1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene is unique due to the presence of both bromine atoms and the methylsulfanyl group. This combination of functional groups imparts specific chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
56119-87-0 |
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Molecular Formula |
C10H12Br2S |
Molecular Weight |
324.08 g/mol |
IUPAC Name |
1-bromo-2-(3-bromopropyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H12Br2S/c1-13-9-4-5-10(12)8(7-9)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
FSGGXOLFEQRDBB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)CCCBr |
Origin of Product |
United States |
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